Propyl 3-ethylsulfanylpropanoate

Description

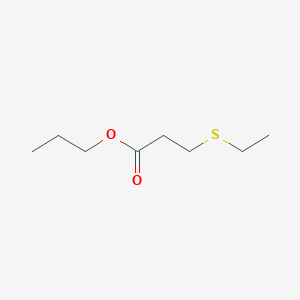

Propyl 3-ethylsulfanylpropanoate is an ester derivative characterized by a propyl group esterified to 3-ethylsulfanylpropanoic acid. The molecule contains a thioether (ethylsulfanyl) group at the β-position of the propanoate backbone, which may influence its physicochemical properties, such as polarity, stability, and reactivity.

Properties

CAS No. |

5402-69-7 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

propyl 3-ethylsulfanylpropanoate |

InChI |

InChI=1S/C8H16O2S/c1-3-6-10-8(9)5-7-11-4-2/h3-7H2,1-2H3 |

InChI Key |

IDFKQOMCLOEQBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCSCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-ethylsulfanylpropanoate can be synthesized through the esterification reaction between 3-ethylsulfanylpropanoic acid and propanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of a strong acid catalyst and elevated temperatures helps to increase the reaction rate and yield .

Types of Reactions:

Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions:

Acidic Hydrolysis: Requires a strong acid such as hydrochloric acid and water.

Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Major Products:

Hydrolysis: 3-ethylsulfanylpropanoic acid and propanol.

Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

Scientific Research Applications

Propyl 3-ethylsulfanylpropanoate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of propyl 3-ethylsulfanylpropanoate involves its hydrolysis in biological systems to release 3-ethylsulfanylpropanoic acid and propanol. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components. The ethylsulfanyl group can interact with various molecular targets, potentially affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds from the evidence, emphasizing sulfur-containing groups, ester functionalities, and alkyl substitutions.

Sulfur-Containing Compounds

- Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (): This thiirane-functionalized spherosilicate contains sulfur in an episulfide (thiirane) ring. Unlike Propyl 3-ethylsulfanylpropanoate’s thioether group, thiirane rings are highly reactive due to ring strain, enabling polymerization or crosslinking. Such reactivity is leveraged in thermal-stable materials, as shown in its synthesis for advanced composites .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A thiophene-containing amino alcohol, this compound is a pharmaceutical impurity. Its thiophene moiety introduces aromaticity and π-conjugation, contrasting with the aliphatic thioether in Propyl 3-ethylsulfanylpropanoate. Thiophene derivatives often exhibit distinct electronic properties and bioactivity .

Ester-Containing Compounds

- 3-(Trimethoxysilyl)propyl methacrylate (): A methacrylate ester with a silane group, this compound forms hybrid scaffolds for bone tissue engineering. Its ester group enables copolymerization, while the silane enhances mechanical strength. Propyl 3-ethylsulfanylpropanoate’s ester group could similarly participate in polymerization, but its thioether may reduce hydrophilicity compared to silane .

- Baccatin III 13-ester analogs (): These taxane derivatives (e.g., propyl, butyl analogs) feature ester-linked acyl groups. While Propyl 3-ethylsulfanylpropanoate lacks the complex diterpene core of Baccatin III, its ester functionality could mimic the hydrolytic stability or metabolic pathways observed in these pharmaceutical intermediates .

Propyl-Substituted Compounds

- 4-Propylphenol (): A phenolic compound with a propyl chain, 4-propylphenol exhibits a clove-like odor. Its hydrophobicity and aromaticity contrast with Propyl 3-ethylsulfanylpropanoate’s aliphatic ester and sulfur group, highlighting how alkyl chain placement affects applications (e.g., fragrances vs. functional materials) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity: The thioether in Propyl 3-ethylsulfanylpropanoate may offer moderate nucleophilicity, unlike the highly reactive thiirane in ’s compound .

- Bioactivity : Thiophene derivatives () often interact with biological targets via π-stacking, a mechanism less likely in aliphatic thioethers .

- Material Design: The ester group’s versatility in ’s methacrylate suggests Propyl 3-ethylsulfanylpropanoate could be tailored for controlled-release systems or hydrophobic coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.